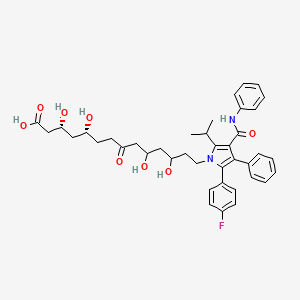Atorvastatin Impurity 16
CAS No.:
Cat. No.: VC16200847
Molecular Formula: C40H47FN2O8
Molecular Weight: 702.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C40H47FN2O8 |
|---|---|
| Molecular Weight | 702.8 g/mol |
| IUPAC Name | (3R,5R)-14-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5,10,12-tetrahydroxy-8-oxotetradecanoic acid |
| Standard InChI | InChI=1S/C40H47FN2O8/c1-25(2)38-37(40(51)42-29-11-7-4-8-12-29)36(26-9-5-3-6-10-26)39(27-13-15-28(41)16-14-27)43(38)20-19-32(46)23-33(47)21-30(44)17-18-31(45)22-34(48)24-35(49)50/h3-16,25,31-34,45-48H,17-24H2,1-2H3,(H,42,51)(H,49,50)/t31-,32?,33?,34-/m1/s1 |
| Standard InChI Key | ZOMUULWAHSGYBO-MLGBADPJSA-N |
| Isomeric SMILES | CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)CC[C@H](C[C@H](CC(=O)O)O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
| Canonical SMILES | CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)CCC(CC(CC(=O)O)O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Introduction
Chemical Characterization and Structural Analysis
Molecular Identity and Physicochemical Properties
Atorvastatin Impurity 16 is a tetracyclic derivative with the molecular formula C₃₆H₃₉FN₂O₅ and a molecular weight of 556.6 g/mol. Its structure includes a pyrrole ring substituted with fluorophenyl, isopropyl, and phenylcarbamoyl groups, linked to a dioxane-acetic acid moiety . Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS Number | 363599-73-9 |
| Molecular Formula | C₃₆H₃₉FN₂O₅ |
| Molecular Weight | 556.6 g/mol |
| Solubility | Limited data; likely lipophilic |
| Stability | Degrades under acidic conditions |
The compound’s bridged dioxane ring contributes to its stability challenges, particularly under photolytic or oxidative stress .
Structural Elucidation Techniques
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable for confirming its structure:
-
¹H NMR: Reveals proton environments of the pyrrole (δ 6.8–7.2 ppm) and dioxane rings (δ 1.2–1.4 ppm for methyl groups).
-
¹³C NMR: Identifies carbonyl carbons (δ 170–175 ppm) and aromatic carbons (δ 120–140 ppm).
-
HRMS: Precise mass measurement (theoretical [M+H]⁺: 557.2784; observed: 557.2781) validates the molecular formula .
Analytical Methods for Detection and Quantification
Chromatographic and Spectrometric Approaches
Modern impurity profiling relies on hyphenated techniques to achieve sensitivity and specificity:
Table 2: Comparative Performance of Analytical Methods
| Method | Detection Limit | Linearity Range (µg/mL) | Key Advantages |
|---|---|---|---|
| HPLC-UV | 0.01 | 0.01–5.0 | Cost-effective, pharmacopeial compliance |
| LC-MS/MS | 0.005 | 0.005–1.0 | Structural confirmation, high specificity |
| UPLC-QDa II MS | 0.002 | 0.002–0.15 | In-source fragmentation analysis |
The ACQUITY™ QDa II Mass Detector enhances workflow efficiency by enabling simultaneous UV and mass detection, with a signal-to-noise ratio of 136 at 0.01 µg/mL .
Method Validation Parameters
A validated HPLC-UV method for Impurity 16 demonstrates:
-
Linearity: R² = 0.999 (1/X weighted) across 0.01–5.0 µg/mL.
-
Precision: Relative standard deviation (RSD) < 2.0% for intraday and interday assays.
-
Accuracy: Recovery rates of 98.5–101.3% at 0.15% spiked levels .
Formation Pathways and Stability Profile
Synthetic and Degradation Origins
Impurity 16 arises primarily through:
-
Incomplete Esterification: Residual intermediates during atorvastatin synthesis.
-
Acidic Hydrolysis: Degradation of the lactone ring under low pH conditions.
-
Photolytic Stress: Exposure to UV light induces cyclization reactions.
Forced degradation studies (40°C, 75% RH, 14 days) show a 0.12% increase in Impurity 16 levels, underscoring the need for controlled storage .
Stability-Indicating Studies
Accelerated stability testing reveals:
-
Thermal Degradation: 0.08% formation at 60°C over 7 days.
-
Oxidative Stress: < 0.05% increase with hydrogen peroxide (3% v/v).
-
Photostability: Significant degradation (0.15%) under ICH Q1B light conditions .
| Maximum Daily Dose | Threshold |
|---|---|
| ≤ 2 g/day | 0.15% |
| > 2 g/day | 0.05% |
Impurity 16’s safety margin is currently inferred from structural analogs, necessitating ongoing toxicokinetic studies .
Regulatory and Quality Control Aspects
Pharmacopeial Standards
The European Pharmacopoeia specifies:
-
Impurity A/B: ≤ 0.3%
-
Impurity C/D: ≤ 0.15%
-
Unspecified Impurities: ≤ 0.10%
Impurity 16 falls under "unspecified," requiring identification thresholds of 0.10% .
Industrial Quality Control Protocols
Pharmaceutical manufacturers implement:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume